
2-Chloro-5,6,7-trifluoro-4-methoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,6,7-trifluoro-4-methoxyquinazoline is a chemical compound belonging to the quinazoline family. This compound is characterized by its unique chemical structure, which includes a quinazoline core substituted with chlorine, fluorine, and methoxy groups. It has gained significant attention in various scientific fields due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,6,7-trifluoro-4-methoxyquinazoline typically involves multi-step organic synthesis. One common method includes the reaction of 2-chloro-4-methoxyquinazoline with fluorinating agents under controlled conditions to introduce the trifluoro groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5,6,7-trifluoro-4-methoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated its potential use in developing therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,7-trifluoro-4-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-4-methoxyquinazoline: Lacks the trifluoro groups, resulting in different chemical and biological properties.
5,6,7-Trifluoroquinazoline: Lacks the chlorine and methoxy groups, affecting its reactivity and applications.
4-Methoxyquinazoline: Lacks both chlorine and trifluoro groups, making it less versatile in certain reactions.
Uniqueness: 2-Chloro-5,6,7-trifluoro-4-methoxyquinazoline is unique due to the presence of multiple substituents that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H4ClF3N2O |
|---|---|
Molecular Weight |
248.59 g/mol |
IUPAC Name |
2-chloro-5,6,7-trifluoro-4-methoxyquinazoline |
InChI |
InChI=1S/C9H4ClF3N2O/c1-16-8-5-4(14-9(10)15-8)2-3(11)6(12)7(5)13/h2H,1H3 |
InChI Key |
IQLNBDVZKFEIKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=CC(=C(C(=C21)F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


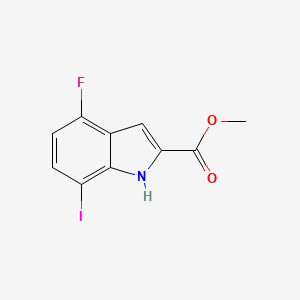
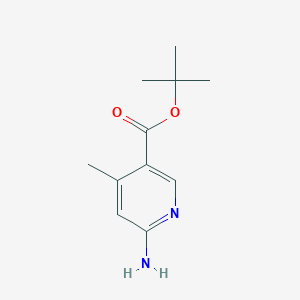
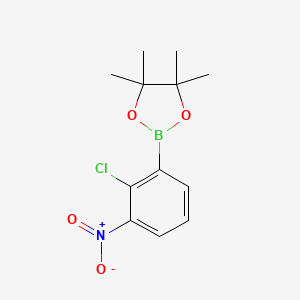
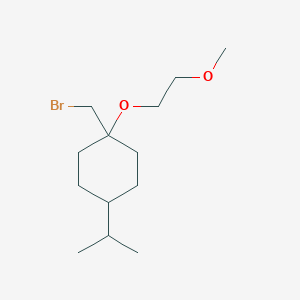
amine hydrochloride](/img/structure/B13472838.png)
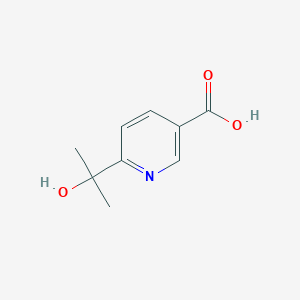
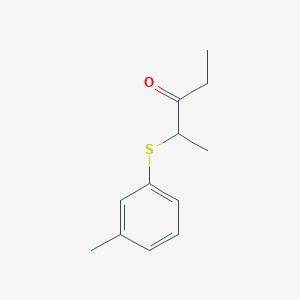

amine hydrochloride](/img/structure/B13472876.png)
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B13472889.png)

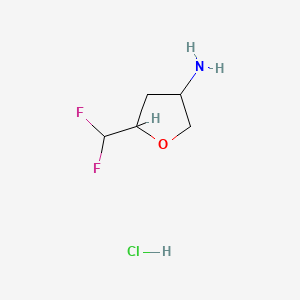
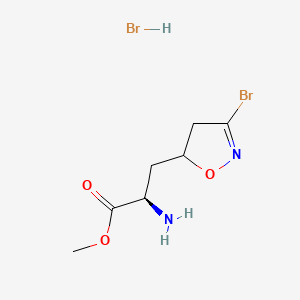
![2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid](/img/structure/B13472920.png)
